molecular formula C21H22ClNO4S B2592106 2-(4-chlorophenoxy)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methyl-N-(p-tolyl)propanamide CAS No. 852438-26-7

2-(4-chlorophenoxy)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methyl-N-(p-tolyl)propanamide

Cat. No.: B2592106
CAS No.: 852438-26-7
M. Wt: 419.92
InChI Key: BBMKDHHOCHNVOE-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methyl-N-(p-tolyl)propanamide is a synthetic organic compound with a complex structure that includes a chlorophenoxy group, a dioxido-dihydrothiophene ring, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methyl-N-(p-tolyl)propanamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate halogenated reagent to form the 4-chlorophenoxy intermediate.

    Synthesis of the Dihydrothiophene Ring: The next step involves the formation of the dihydrothiophene ring, which is achieved through a cyclization reaction using sulfur-containing reagents.

    Amidation Reaction: The final step is the amidation reaction where the chlorophenoxy intermediate and the dihydrothiophene ring are coupled with a propanamide derivative under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methyl-N-(p-tolyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dihydrothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, 2-(4-chlorophenoxy)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methyl-N-(p-tolyl)propanamide may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological macromolecules and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure might impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methyl-N-(p-tolyl)propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(2,3-dihydrothiophen-3-yl)-2-methyl-N-(p-tolyl)propanamide: Similar structure but lacks the dioxido group.

    2-(4-chlorophenoxy)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methyl-N-(phenyl)propanamide: Similar structure but with a phenyl group instead of a p-tolyl group.

Uniqueness

The presence of the dioxido group in the dihydrothiophene ring and the specific arrangement of substituents make 2-(4-chlorophenoxy)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methyl-N-(p-tolyl)propanamide unique. This structural uniqueness could result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methyl-N-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO4S/c1-15-4-8-17(9-5-15)23(18-12-13-28(25,26)14-18)20(24)21(2,3)27-19-10-6-16(22)7-11-19/h4-13,18H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMKDHHOCHNVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(C)(C)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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